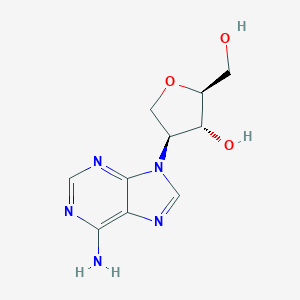
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research and medical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL typically involves the coupling of a purine base with a sugar moiety. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include phosphoramidites and glycosyl donors.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, often using reagents like potassium permanganate.
Reduction: Reduction reactions can alter the purine base, typically using hydrogenation methods.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, nucleophiles like ammonia or amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is used as a building block for the synthesis of more complex molecules. It is also used in studies of nucleoside analogs and their reactivity.
Biology
In biological research, this compound is used to study DNA and RNA synthesis, as it can be incorporated into nucleic acids. It is also used in the study of enzyme mechanisms and interactions with nucleic acids.
Medicine
Medically, this compound is used in antiviral and anticancer therapies. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
2’-Deoxyadenosine: Another nucleoside analog used in similar applications but with different pharmacokinetics.
Vidarabine: An antiviral nucleoside analog with a similar structure but different mechanism of action.
Uniqueness
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL is unique due to its specific stereochemistry and ability to be incorporated into nucleic acids. This makes it particularly useful in antiviral and anticancer therapies, where precise targeting of nucleic acid synthesis is crucial.
Eigenschaften
CAS-Nummer |
174955-57-8 |
|---|---|
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(2S,3R,4S)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-7-10(13-3-12-9)15(4-14-7)5-2-18-6(1-16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m0/s1 |
InChI-Schlüssel |
XLAFLMYNXDUGLH-VMHSAVOQSA-N |
SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N |
Kanonische SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
Synonyme |
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















